1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}
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Overview
Description
1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} is a heterocyclic compound that features a pyrazole ring with a dione functionality and a hydrazone moiety attached to a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the dione functionality: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the hydrazone moiety: The hydrazone is formed by reacting the pyrazole dione with 2-(trifluoromethyl)phenylhydrazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms, typically using reagents like sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen acts as a nucleophile.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted pyrazoles and hydrazones.
Scientific Research Applications
1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is investigated for its role in enzyme inhibition and as a probe for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} can be compared with other pyrazole derivatives, such as:
1H-pyrazole-3,5-dione derivatives: These compounds have similar structures but differ in the position of the dione functionality, affecting their reactivity and biological activity.
Trifluoromethyl-substituted hydrazones: These compounds share the trifluoromethyl group but may have different core structures, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)15-16-8-5-14-17-9(8)18/h1-5H,(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKPIJOMPAWRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=CNNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157341 |
Source
|
Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338416-87-8 |
Source
|
Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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